2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester
Overview
Description
2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester is an organic compound with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol . This compound is characterized by a cyclopropene ring substituted with a methyl group and a phenyl group, and it is esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetylene with diazomethane in the presence of a catalyst to form the cyclopropene ring, followed by esterification with methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid: Similar structure but not esterified.
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester: Similar ester but with an additional phenyl group.
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Different substituents on the cyclopropane ring.
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester is unique due to its specific substitution pattern on the cyclopropene ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
methyl 2-methyl-3-phenylcycloprop-2-ene-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8-10(11(8)12(13)14-2)9-6-4-3-5-7-9/h3-7,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIJDCMZUFOEOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C1C(=O)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969801 | |
Record name | Methyl 2-methyl-3-phenylcycloprop-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54564-58-8 | |
Record name | 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054564588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-methyl-3-phenylcycloprop-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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